molecular formula C2H6OS<br>C2H6OS<br>HSCH2CH2OH B042355 2-mercaptoethanol CAS No. 60-24-2

2-mercaptoethanol

Cat. No.: B042355
CAS No.: 60-24-2
M. Wt: 78.14 g/mol
InChI Key: DGVVWUTYPXICAM-UHFFFAOYSA-N
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Description

Mercaptoethanol, also known as 2-mercaptoethanol, is an organic compound with the chemical formula HOCH₂CH₂SH. It is a colorless liquid with a strong, unpleasant odor. Mercaptoethanol is widely used in biochemistry and molecular biology due to its ability to reduce disulfide bonds in proteins and act as a biological antioxidant by scavenging hydroxyl radicals .

Mechanism of Action

Target of Action

2-Mercaptoethanol, also known as β-mercaptoethanol, BME, 2BME, or 2-ME, primarily targets disulfide bonds in proteins . It is used to reduce these bonds and can act as a biological antioxidant by scavenging hydroxyl radicals . It has been reported to interact with various proteins such as Lysozyme, Lactoylglutathione lyase, and Pyridoxine-5’-phosphate oxidase .

Mode of Action

This compound interacts with its targets by cleaving disulfide bonds that may form between thiol groups of cysteine residues in proteins . This cleavage disrupts both the tertiary and quaternary structures of proteins . In the presence of excess this compound, the equilibrium of the reaction is shifted to the right, leading to the reduction of disulfide bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the disulfide bond formation in proteins. By cleaving these bonds, this compound disrupts the protein structure, leading to changes in protein function . This action is crucial in various biochemical and cellular processes, including protein folding, stability, and function.

Pharmacokinetics

It is known that the compound is highly soluble in water due to its hydroxyl group, which also lowers its volatility .

Result of Action

The cleavage of disulfide bonds by this compound results in the disruption of protein structures . This can lead to the denaturation of proteins, allowing them to be analyzed more effectively in research settings . For instance, it ensures that a protein solution contains monomeric protein molecules, instead of disulfide-linked dimers or higher-order oligomers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reducing action on disulfide bonds is dependent on its concentration . Additionally, its unpleasant odor is less objectionable than related thiols due to its diminished vapor pressure . .

Biochemical Analysis

Biochemical Properties

2-Mercaptoethanol plays a significant role in biochemical reactions. It is used to reduce disulfide bonds that may form between thiol groups of cysteine residues in proteins . This ability to cleave disulfide bonds disrupts both the tertiary and quaternary structure of proteins , which is crucial in protein analysis to ensure that a protein solution contains monomeric protein molecules, instead of disulfide-linked dimers or higher-order oligomers .

Cellular Effects

This compound has been found to have profound effects on various types of cells. For instance, it enhances the proliferation and survival of mesenchymal stem cells at higher passage numbers . It also improves the survival and growth of lymphocytes, lymphoma cells, and some other cells, including human carcinomas . Furthermore, this compound slows down the rate of protein synthesis in rats .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the reduction of disulfide bonds. In the presence of excess this compound, the following equilibrium is shifted to the right: RS–SR + 2 HOCH2CH2SH ⇌ 2 RSH + HOCH2CH2S–SCH2CH2OH . This reaction disrupts both the tertiary structure and the quaternary structure of some proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Chronic inhalation exposures at a concentration of 6 mg/m³ produced decreased oxygen consumption, lymphopenia, and neutrophilia . Despite the positive effects of adding this compound in the cell culture medium, its use is still controversial and needs continuous updates to limit its interference with experimental treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The LD50 (median lethal dose) for oral administration in rats is 244 mg/kg, and for skin administration in rabbits, it’s 150 mg/kg . Chronic inhalation exposures at a concentration of 6 mg/m³ produced decreased oxygen consumption, lymphopenia, and neutrophilia .

Transport and Distribution

Due to its solubility in water and its ability to reduce disulfide bonds, it is likely that it can be transported and distributed within cells and tissues where these bonds are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptoethanol is synthesized industrially by the reaction of ethylene oxide with hydrogen sulfide. The reaction is catalyzed by thiodiglycol and various zeolites . The overall reaction can be represented as:

C2H4O+H2SHOCH2CH2SH\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{S} \rightarrow \text{HOCH}_2\text{CH}_2\text{SH} C2​H4​O+H2​S→HOCH2​CH2​SH

Industrial Production Methods

In industrial settings, the production of mercaptoethanol involves the use of large-scale reactors where ethylene oxide and hydrogen sulfide are combined under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Mercaptoethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Oxathiolanes.

Scientific Research Applications

Mercaptoethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Mercaptoethanol is often compared with other thiol-containing compounds such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP):

    Dithiothreitol (DTT): Like mercaptoethanol, DTT is used to reduce disulfide bonds in proteins.

    Tris(2-carboxyethyl)phosphine (TCEP): TCEP is an odorless reducing agent that is more stable than mercaptoethanol and DTT.

List of Similar Compounds

Properties

IUPAC Name

2-sulfanylethanol
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InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2
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InChI Key

DGVVWUTYPXICAM-UHFFFAOYSA-N
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Canonical SMILES

C(CS)O
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Molecular Formula

C2H6OS, Array
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DSSTOX Substance ID

DTXSID4026343
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Molecular Weight

78.14 g/mol
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Physical Description

Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour
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Boiling Point

315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C
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Flash Point

165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°)
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Vapor Density

2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13
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Color/Form

Water-white mobile liquid

CAS No.

60-24-2, 155613-89-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-MERCAPTOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-MERCAPTOETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-148 °F (NTP, 1992), < 25 °C
Record name THIOGLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4628
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercaptoethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-mercaptoethanol
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2-mercaptoethanol
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2-mercaptoethanol
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Reactant of Route 4
2-mercaptoethanol
Reactant of Route 5
2-mercaptoethanol
Reactant of Route 6
2-mercaptoethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.